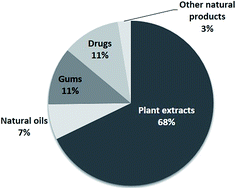Green corrosion inhibitors for aluminium and its alloys: a review†
RSC Advances Pub Date: 2017-05-23 DOI: 10.1039/C7RA03944A
Abstract
This review summarises the research work published in the last two decades on the use of natural compounds as corrosion inhibitors for aluminium and aluminium alloys in different solutions. Herein, plant extracts, gums, drugs, and oils have been considered as green corrosion inhibitors. The advantages and disadvantages of the methods used to obtain green corrosion inhibitors are presented. Additionally, the inhibition effectiveness of these corrosion inhibitors, including the techniques used to evaluate them and the respective inhibition mechanisms, are discussed. Finally, a critical evaluation is presented together with the outlook as regards possible future improvements.

Recommended Literature
- [1] Organic chemistry
- [2] Supramolecular self-assembly of heterobimetallic complexes: a new N,P-based, selective heteroditopic ligand†
- [3] A multifunctional molecular entity CuII–SnIV heterobimetallic complex as a potential cancer chemotherapeutic agent: DNA binding/cleavage, SOD mimetic, topoisomerase Iα inhibitory and in vitro cytotoxic activities†
- [4] The Orange CarotenoidProtein: a blue-green light photoactive protein
- [5] The recent development of nanozymes for targeting antibacterial, anticancer and antioxidant applications
- [6] Novel fungus–titanate bio-nanocomposites as high performance adsorbents for the efficient removal of radioactive ions from wastewater†
- [7] Self-powered diamond/β-Ga2O3 photodetectors for solar-blind imaging
- [8] Post-combustion calcium looping process with a highly stable sorbent activity by recarbonation
- [9] A polymeric-semiconductor–metal-complex hybrid photocatalyst for visible-light CO2 reduction†
- [10] 2D and 3D bimetallic oxalate-based ferromagnets prepared by insertion of different FeIII spin crossover complexes†










